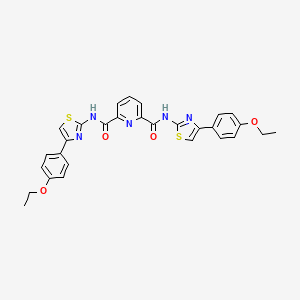
4-(3-(2-ベンザミドチアゾール-4-イル)プロパンアミド)ピペリジン-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzamidothiazole moiety, and an ethyl ester group
科学的研究の応用
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
Target of Action
The primary targets of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The affected pathway is the arachidonic acid pathway . By inhibiting COX-1 and COX-2 enzymes, the compound reduces the conversion of arachidonic acid to prostaglandins . This leads to a decrease in inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action include a significant reduction in inflammation. This is evidenced by the compound’s high IC50 values for COX-1 inhibition and excellent COX-2 SI values . It also showed significant inhibition of albumin denaturation, further demonstrating its anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzamidothiazole intermediate, which is then coupled with a piperidine derivative. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate: shares structural similarities with other piperidine derivatives and benzamidothiazole compounds.
Piperidine Derivatives: These compounds are widely studied for their pharmacological activities and are present in many pharmaceuticals.
Benzamidothiazole Compounds: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
The uniqueness of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate lies in its combined structural features, which may confer distinct biological activities and potential therapeutic applications. Its specific combination of functional groups allows for diverse chemical reactivity and interaction with biological targets.
特性
IUPAC Name |
ethyl 4-[3-(2-benzamido-1,3-thiazol-4-yl)propanoylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-2-29-21(28)25-12-10-16(11-13-25)22-18(26)9-8-17-14-30-20(23-17)24-19(27)15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFHQODFTURULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2446497.png)

![N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2446499.png)


![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid](/img/structure/B2446503.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide](/img/structure/B2446504.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide;hydrochloride](/img/structure/B2446505.png)
![Methyl 2-[({5-[2-(4-chloroanilino)vinyl]-4-cyano-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2446507.png)

![N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine](/img/structure/B2446509.png)
![Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B2446514.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2446515.png)

